molecular formula C21H19N3O9S B3924165 Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate

Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate

Cat. No.: B3924165
M. Wt: 489.5 g/mol
InChI Key: IJPBYZALUJDYSQ-UHFFFAOYSA-N
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Description

Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate is a complex organic compound that features a furan ring, a nitrophenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of the furan-2-ylmethylamine: This can be achieved through the reaction of furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Nitration of the phenyl ring:

    Sulfonylation: The sulfonyl group can be introduced by reacting the nitrophenyl compound with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate depends on its application:

    Antimicrobial: It may disrupt bacterial cell walls or interfere with essential enzymes.

    Anticancer: It could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl furan-2,5-dicarboxylate: A simpler compound with similar furan and ester functionalities.

    Nitrophenyl sulfonamides: Compounds with similar nitrophenyl and sulfonamide groups.

Uniqueness

Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O9S/c1-31-20(25)13-8-14(21(26)32-2)10-15(9-13)23-34(29,30)17-5-6-18(19(11-17)24(27)28)22-12-16-4-3-7-33-16/h3-11,22-23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPBYZALUJDYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate
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Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate

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